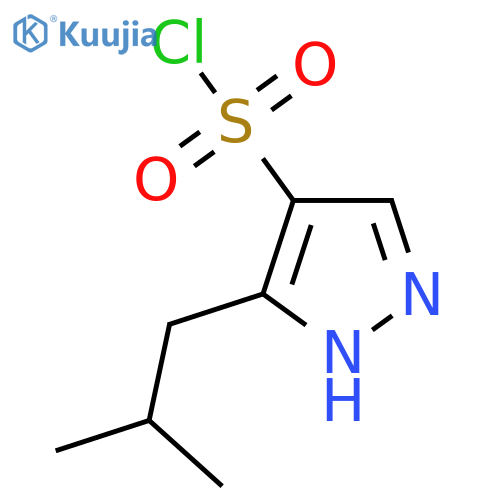Cas no 2137823-01-7 (3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride)

2137823-01-7 structure
商品名:3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
- EN300-1132241
- 2137823-01-7
-
- インチ: 1S/C7H11ClN2O2S/c1-5(2)3-6-7(4-9-10-6)13(8,11)12/h4-5H,3H2,1-2H3,(H,9,10)
- InChIKey: PWSRMSFPXCYWDK-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C=NNC=1CC(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 222.0229765g/mol
- どういたいしつりょう: 222.0229765g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 71.2Ų
3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132241-5g |
3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride |
2137823-01-7 | 95% | 5g |
$2277.0 | 2023-10-26 | |
| Enamine | EN300-1132241-0.25g |
3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride |
2137823-01-7 | 95% | 0.25g |
$723.0 | 2023-10-26 | |
| Enamine | EN300-1132241-2.5g |
3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride |
2137823-01-7 | 95% | 2.5g |
$1539.0 | 2023-10-26 | |
| Enamine | EN300-1132241-0.5g |
3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride |
2137823-01-7 | 95% | 0.5g |
$754.0 | 2023-10-26 | |
| Enamine | EN300-1132241-0.1g |
3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride |
2137823-01-7 | 95% | 0.1g |
$691.0 | 2023-10-26 | |
| Enamine | EN300-1132241-1.0g |
3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride |
2137823-01-7 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1132241-0.05g |
3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride |
2137823-01-7 | 95% | 0.05g |
$660.0 | 2023-10-26 | |
| Enamine | EN300-1132241-1g |
3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride |
2137823-01-7 | 95% | 1g |
$785.0 | 2023-10-26 | |
| Enamine | EN300-1132241-10g |
3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride |
2137823-01-7 | 95% | 10g |
$3376.0 | 2023-10-26 |
3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
2137823-01-7 (3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride) 関連製品
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量